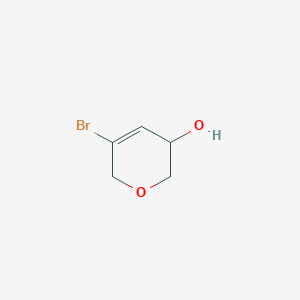

5-Bromo-3,6-dihydro-2H-pyran-3-ol

Beschreibung

5-Bromo-3,6-dihydro-2H-pyran-3-ol is a brominated dihydropyran derivative characterized by a partially unsaturated six-membered oxygen-containing ring. The core structure includes a hydroxyl group at position 3 and a bromine atom at position 5. Key features of its stereochemistry and synthesis have been elucidated through advanced analytical techniques:

- Stereochemical Determination: The absolute configuration of stereocenters in related dihydropyran derivatives was resolved using electronic circular dichroism (ECD) and modified Mosher ester (MTPA) methods. For example, the (R) configuration at C-7 in a similar compound was confirmed via NMR shifts of MTPA ester derivatives .

- Structural Characterization: NMR data (¹H, ¹³C, HSQC, COSY, HMBC) and high-resolution mass spectrometry (HRMS) are critical for confirming the dihydropyran scaffold. In one study, a compound with a 3,6-dihydro-2H-pyran-3-ol ring exhibited olefinic carbons at δC 135.0 (C-3) and 123.3 (C-4), and oximethines at δC 80.6 (C-2), 71.5 (C-5), and 66.2 (C-6) .

Eigenschaften

IUPAC Name |

5-bromo-3,6-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-4-1-5(7)3-8-2-4/h1,5,7H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPUDSAWBMEFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(CO1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol typically involves the bromination of 3,6-dihydro-2H-pyran-3-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3,6-dihydro-2H-pyran-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted dihydropyran derivatives.

Oxidation: Formation of 5-bromo-3,6-dihydro-2H-pyran-3-one.

Reduction: Formation of 3,6-dihydro-2H-pyran-3-ol.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3,6-dihydro-2H-pyran-3-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyes.

Wirkmechanismus

The mechanism of action of 5-Bromo-3,6-dihydro-2H-pyran-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Dihydropyran Family

- 3,6-Dihydro-2H-pyran-3-ol (Unsubstituted Analog): Lacks the bromine substituent, leading to reduced molecular weight (C₅H₈O₂ vs. C₅H₇BrO₂) and altered reactivity.

- 5-Bromo-3,6-dichloropyrazine-2-amine: Shares a brominated heterocyclic core but replaces the oxygen atom with nitrogen (pyrazine ring). This compound is synthesized via bromination with HBr/NaNO₂, yielding a colorless solid with distinct ¹³C NMR peaks at δ 146.84 and 136.49 .

Brominated Pyridine Derivatives

Pyridine-based analogs differ in aromaticity and heteroatom placement but share functional groups:

Spectroscopic Distinctions

- NMR Shifts : The dihydropyran hydroxyl group (δC ~66–71) resonates upfield compared to pyridine hydroxyls (δC ~150–160) due to reduced conjugation .

- Mass Spectrometry: Bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) aids in distinguishing brominated analogs from chlorinated or non-halogenated compounds .

Biologische Aktivität

5-Bromo-3,6-dihydro-2H-pyran-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a hydroxyl group that contribute to its unique reactivity. The compound can participate in hydrogen bonding and halogen bonding, which enhances its interactions with biological molecules.

The biological activity of this compound primarily involves:

- Interaction with Biomolecules : The compound's bromine and hydroxyl groups facilitate binding to various molecular targets, influencing biochemical pathways.

- Inhibition of Cancer Stem Cells : Research has shown that derivatives of this compound can suppress the properties of glioma stem-like cells (GSCs), which are linked to tumor maintenance and resistance to therapies. For instance, compounds similar to this compound have been reported to inhibit sphere formation in GSCs and reduce the expression of stemness markers such as Sox2 and Notch2 .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that 5-Bromo-3,6-dihydro-2H-pyran derivatives can significantly inhibit cancer cell proliferation. For example, one study demonstrated that treatment with a related compound reduced the growth rate of prostate cancer cells by inducing apoptosis and down-regulating inflammatory cytokines .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activities against various pathogens.

- Neuroprotective Effects : Some studies suggest that derivatives may protect neural cells from oxidative stress, although specific mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 5-Bromo-3,6-dihydro-2H-pyran derivatives:

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

| Compound | Structure Variation | Unique Properties |

|---|---|---|

| 4-Bromo-3,6-dihydro-2H-pyran | Bromine at position 4 | Different reactivity profile |

| 3-Bromo-5,6-dihydro-2H-pyran-2-one | Contains a carbonyl group | Distinct pharmacological properties |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-3,6-dihydro-2H-pyran-3-ol, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a dihydropyran precursor (e.g., 3,6-dihydro-2H-pyran-3-ol). Bromination can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Monitor reaction progress via TLC or HPLC .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Purity ≥98% is achievable, as seen in brominated pyridine derivatives .

- Step 3 : Validate purity using NMR (¹H, ¹³C) and LC-MS. For example, ¹H NMR of analogous compounds (e.g., 2-bromo-3-pyridinol) shows distinct aromatic proton shifts and hydroxyl group signals .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- ¹H and ¹³C NMR : Identify the dihydropyran ring (e.g., δ 4.2–4.5 ppm for the hydroxyl-bearing CH and δ 1.8–2.2 ppm for adjacent protons). Compare with data from similar brominated heterocycles .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 192.0) and isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodology :

- Step 1 : Select variables (e.g., temperature, solvent polarity, catalyst loading). For bromination, temperature (0–25°C) and solvent (DMF vs. THF) significantly impact yield .

- Step 2 : Use a 2³ factorial design to test combinations. Analyze results via ANOVA to identify critical factors. For example, lower temperatures (0–5°C) may reduce side reactions like ring oxidation .

- Step 3 : Validate optimized conditions with triplicate runs. Achieve reproducibility within ±5% yield variation .

Q. What strategies address contradictions in reactivity data during cross-coupling reactions with this compound?

- Methodology :

- Case Study : If Suzuki-Miyaura coupling yields inconsistent results, troubleshoot using:

- Alternative Boronic Acids : Use aryl boronic esters (e.g., pinacol esters) for stability, as seen in bromopyridine-boronic acid couplings .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf). Higher electron-deficient catalysts may improve turnover for sterically hindered substrates.

- Solvent Optimization : Dioxane/water mixtures (4:1) enhance solubility of brominated heterocycles .

Q. How does the hydroxyl group in this compound influence its stability under varying pH conditions?

- Methodology :

- Step 1 : Conduct accelerated stability studies (pH 1–14, 25–60°C). Monitor degradation via HPLC.

- Step 2 : Compare with analogs (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one), which show instability in acidic conditions (pH <3) due to hydroxyl protonation and ring opening .

- Step 3 : Stabilize via lyophilization (neutral pH) or formulate as a salt (e.g., sodium or potassium derivative) .

Data Analysis and Troubleshooting

Q. How to resolve discrepancies in NMR data between synthesized batches?

- Methodology :

- Step 1 : Verify solvent and internal standard consistency (e.g., DMSO-d₆ vs. CDCl₃).

- Step 2 : Check for tautomerism or rotameric forms. For example, dihydropyran hydroxyl groups may exhibit dynamic exchange broadening in ¹H NMR .

- Step 3 : Use 2D NMR (COSY, HSQC) to confirm connectivity. For brominated pyridines, HSQC correlates aromatic carbons with protons unambiguously .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.